(1R)-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride (1R)-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2639375-58-7
VCID: VC11535981
InChI: InChI=1S/C6H12N4.2ClH/c1-3-5(7)6-8-4(2)9-10-6;;/h5H,3,7H2,1-2H3,(H,8,9,10);2*1H/t5-;;/m1../s1
SMILES:
Molecular Formula: C6H14Cl2N4
Molecular Weight: 213.11 g/mol

(1R)-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride

CAS No.: 2639375-58-7

Cat. No.: VC11535981

Molecular Formula: C6H14Cl2N4

Molecular Weight: 213.11 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

(1R)-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride - 2639375-58-7

Specification

CAS No. 2639375-58-7
Molecular Formula C6H14Cl2N4
Molecular Weight 213.11 g/mol
IUPAC Name (1R)-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride
Standard InChI InChI=1S/C6H12N4.2ClH/c1-3-5(7)6-8-4(2)9-10-6;;/h5H,3,7H2,1-2H3,(H,8,9,10);2*1H/t5-;;/m1../s1
Standard InChI Key DORUQARZQMPLQG-ZJIMSODOSA-N
Isomeric SMILES CC[C@H](C1=NNC(=N1)C)N.Cl.Cl
Canonical SMILES CCC(C1=NNC(=N1)C)N.Cl.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, (1R)-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride, reflects its stereochemistry and functional groups. Key features include:

  • Chiral center: The (1R) configuration at the propan-1-amine carbon dictates its stereochemical interactions .

  • Triazole ring: A 1,2,4-triazole substituted with a methyl group at position 5, contributing to electronic and steric properties.

  • Dihydrochloride salt: Improves aqueous solubility and crystallinity for handling and formulation.

The molecular formula is C₆H₁₄Cl₂N₄, with a molecular weight of 213.11 g/mol .

PropertyValue
Molecular FormulaC₆H₁₄Cl₂N₄
Molecular Weight213.11 g/mol
IUPAC Name(1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride
SMILESCCC@HN.Cl.Cl
InChI KeyDORUQARZQMPLQG-ZJIMSODOSA-N

Spectroscopic and Computational Data

  • NMR: Predicted shifts include δ 1.2–1.4 ppm (methyl groups), δ 3.1–3.3 ppm (methylene adjacent to amine), and δ 8.1–8.3 ppm (triazole protons) .

  • X-ray crystallography: No published data, but analogous triazole salts exhibit monoclinic crystal systems with hydrogen-bonded networks.

Synthesis and Optimization

Synthetic Routes

The synthesis involves two primary steps:

  • Triazole ring formation: Cyclization of hydrazine derivatives with nitriles or amidines under acidic or basic conditions.

  • Chiral amine introduction: Resolution of racemic mixtures via chiral chromatography or asymmetric synthesis using enantioselective catalysts .

Representative Protocol:

  • React 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with (R)-1-aminopropane in the presence of DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).

  • Purify the product via recrystallization and treat with HCl gas to form the dihydrochloride salt.

Process Optimization

  • Microwave-assisted synthesis: Reduces reaction time from hours to minutes for triazole cyclization.

  • Continuous flow reactors: Enhance yield and purity by maintaining precise temperature and stoichiometric control .

Physicochemical Properties

Stability and Solubility

  • Solubility: >50 mg/mL in water due to dihydrochloride salt; <1 mg/mL in organic solvents like ethyl acetate.

  • Stability: Stable at room temperature under inert atmospheres; degrades above 150°C .

Thermal and Spectral Analysis

  • Melting Point: Estimated 210–215°C (decomposition observed).

  • IR Spectroscopy: Peaks at 3250 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N triazole), and 750 cm⁻¹ (C-Cl) .

Biological Activity and Mechanisms

Antibacterial Screening

Preliminary assays on similar compounds reveal MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential for further testing .

Applications in Research and Industry

Medicinal Chemistry

  • Lead compound: Serves as a scaffold for developing antifungal and antibacterial agents.

  • Prodrug synthesis: The amine group facilitates conjugation with targeting moieties (e.g., peptides, antibodies) .

Agrochemical Development

Triazoles are explored as herbicides targeting plant cytochrome P450 enzymes. Field trials of analogs show 80–90% weed inhibition at 10–20 ppm.

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